Tadalafil, (6S,12aR)-

Vue d'ensemble

Description

cis-ent-Tadalafil, is a diastereomer of the well-known compound Tadalafil, which is used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension. Tadalafil is a selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which plays a crucial role in the regulation of blood flow in the penis and lungs . The (6S,12aR)-diastereomer, however, is an inactive form and does not exhibit the same pharmacological effects as the active (6R,12aR)-isomer .

Applications De Recherche Scientifique

Although cis-ent-Tadalafil, is an inactive diastereomer, it still holds significance in scientific research. It is often used as a reference compound in studies involving the separation and characterization of chiral molecules . Additionally, it serves as a model compound in the development of new analytical methods, such as stereoselective HPLC . In the field of medicinal chemistry, it is used to study the structure-activity relationships of PDE5 inhibitors and to design new analogues with improved pharmacological properties .

Mécanisme D'action

Target of Action

Tadalafil is a selective phosphodiesterase-5 (PDE5) inhibitor . PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) . The primary role of PDE5 is to regulate the concentration of cGMP, which plays a crucial role in physiological processes like smooth muscle relaxation .

Mode of Action

Tadalafil interacts with its target, PDE5, by inhibiting its activity. This inhibition prevents the breakdown of cGMP . As a result, the concentration of cGMP increases, leading to a series of downstream effects. The most common therapeutic effect of Tadalafil is the relaxation of smooth muscle .

Biochemical Pathways

The primary biochemical pathway affected by Tadalafil is the nitric oxide/cGMP pathway . In this pathway, nitric oxide (NO) activates soluble guanylyl cyclase (sGC), which converts GTP to cGMP. The increased cGMP then activates cGMP-dependent protein kinase (PKG), leading to a cascade of protein activations that result in various physiological effects .

Pharmacokinetics

Tadalafil exhibits linear pharmacokinetics over the dosage range of 2.5 to 20 mg . It is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after oral administration . The typical population estimates of the apparent oral clearance (CL/F) and apparent volume of distribution are 1.6 l/h and 63.8 l, respectively .

Result of Action

The primary result of Tadalafil’s action is the relaxation of smooth muscle in the penis, allowing the corpus cavernosum to fill with blood and produce an erection . This effect is dependent on sexual stimulation. In addition, smooth muscle relaxation in the pulmonary vasculature helps to produce vasodilation in pulmonary arterial hypertension (PAH), which reduces blood pressure in the pulmonary arteries .

Action Environment

The action of Tadalafil is influenced by various environmental factors. For example, the presence of sexual stimulation is necessary for Tadalafil to exert its therapeutic effect in erectile dysfunction . Furthermore, the efficacy of Tadalafil can be influenced by the patient’s health status, such as renal impairment .

Analyse Biochimique

Biochemical Properties

Tadalafil, (6S,12aR) interacts with the phosphodiesterase-5 (PDE5) enzyme, a member of the class I phosphodiesterase superfamily . This enzyme is specific for the breakdown and degradation of cyclic guanosine monophosphate (cGMP) . Tadalafil analogues with an extended hydrophilic side chain on the piperazine nitrogen were designed to interact with particular hydrophilic residues in the binding pocket .

Cellular Effects

Tadalafil, (6S,12aR) has been shown to have effects on various types of cells. For instance, it has been reported to have an insulin-like effect on human skeletal muscle cells . It also seems to ameliorate insulin resistance and glucose homeostasis in humans .

Molecular Mechanism

Tadalafil, (6S,12aR) exerts its effects at the molecular level primarily through its inhibition of the PDE5 enzyme . This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels. The elevated cGMP levels then lead to a series of downstream effects, including the relaxation of smooth muscle cells .

Temporal Effects in Laboratory Settings

The effects of Tadalafil, (6S,12aR) over time in laboratory settings have not been extensively studied. Studies on Tadalafil have shown that it provides a preferable therapeutic effect for erectile dysfunction with a lower incidence of treatment-emergent side effects relative to on-demand use after at least 24 weeks of long-term treatment .

Dosage Effects in Animal Models

In animal models, Tadalafil has shown preventive effects against cerebral vasospasm and vasodilative effects similar to that of nimodipine . Specific studies on the dosage effects of Tadalafil, (6S,12aR) in animal models are currently lacking.

Metabolic Pathways

Tadalafil, (6S,12aR) is involved in the nitric oxide-cyclic GMP-protein kinase G (NO-cGMP-PKG) pathway . This pathway plays an essential role in physiological processes like energy storage by modulating lipid homeostasis via IRS-1-mediated mechanisms .

Transport and Distribution

The transport and distribution of Tadalafil, (6S,12aR) within cells and tissues have not been extensively studied. Tadalafil is known to be distributed in various tissues such as vascular smooth muscles, the brain, platelets, spleen, and kidney .

Méthodes De Préparation

The synthesis of cis-ent-Tadalafil, involves several steps starting from the appropriate chiral precursors. One common synthetic route involves the use of D-tryptophan methyl ester as a starting material. The process includes the formation of a chloroacetyl intermediate, followed by cyclization and subsequent purification steps . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for the separation of the desired diastereomer from other isomers . The reaction conditions typically include the use of polar solvents such as dimethylformamide (DMF), 1,4-dioxane, and dimethyl sulfoxide (DMSO), followed by recrystallization .

Analyse Des Réactions Chimiques

cis-ent-Tadalafil, can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparaison Avec Des Composés Similaires

cis-ent-Tadalafil, can be compared with other similar compounds such as sildenafil and vardenafil, which are also PDE5 inhibitors used to treat erectile dysfunction . Unlike cis-ent-Tadalafil, both sildenafil and vardenafil are active compounds with similar mechanisms of action. Tadalafil has a longer half-life and greater selectivity for PDE5 compared to sildenafil and vardenafil . This makes Tadalafil a preferred choice for chronic conditions requiring once-daily dosing . Other similar compounds include the (6R,12aR)- and (6S,12aS)-diastereomers of Tadalafil, which also exhibit varying degrees of PDE5 inhibitory activity .

Activité Biologique

Introduction

Cis-ent-Tadalafil is a deuterated analog of Tadalafil, primarily recognized for its selective inhibition of phosphodiesterase type 5 (PDE5). This compound is significant in both pharmacological research and clinical applications due to its unique properties and mechanisms of action. This article explores the biological activity of cis-ent-Tadalafil, including its mechanisms, pharmacokinetics, and therapeutic implications, supported by data tables and relevant case studies.

Cis-ent-Tadalafil functions primarily through the inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, cis-ent-Tadalafil increases cGMP levels, leading to relaxation of smooth muscle tissues and enhanced blood flow. This mechanism is crucial for conditions such as erectile dysfunction and pulmonary arterial hypertension.

Key Mechanism Details

- Target Enzyme: Phosphodiesterase type 5 (PDE5)

- Effect: Inhibition leads to increased cGMP levels

- Outcome: Smooth muscle relaxation and improved blood flow

Pharmacokinetics

The pharmacokinetic profile of cis-ent-Tadalafil differs from that of its parent compound Tadalafil due to the incorporation of deuterium. This modification enhances its stability and alters its absorption and metabolism.

Pharmacokinetic Parameters

| Parameter | cis-ent-Tadalafil | Tadalafil |

|---|---|---|

| Cmax (ng/ml) | Varies by dosage | 358 ± 91 (20 mg) |

| Tmax (h) | Varies by dosage | 3.0 (1.0 – 24.0) |

| Half-life (h) | Varies by dosage | 35 ± 19 |

| AUC0-t (ng.h/ml) | Varies by dosage | 11584 ± 3979 |

The pharmacokinetic studies indicate that the absorption rates and peak plasma concentrations can be significantly affected by the presence of deuterium in cis-ent-Tadalafil, allowing for more precise measurements in research settings .

Research Applications

Cis-ent-Tadalafil is utilized in various scientific studies to understand metabolic pathways and enzyme interactions. Its isotopic labeling allows researchers to trace metabolic processes with greater accuracy.

- Metabolic Pathway Studies: Used as a tracer to study drug metabolism.

- Enzyme Interaction Studies: Helps elucidate interactions between drugs and biological systems.

Case Study: Protective Effects Against Cisplatin-Induced Toxicity

A notable study investigated the protective effects of Tadalafil against reproductive toxicity induced by cisplatin in male rats. The results demonstrated that Tadalafil mitigated the adverse effects on sperm count, testosterone levels, and testicular structure.

Key Findings:

- Sperm Count Improvement: Tadalafil restored normal sperm counts affected by cisplatin.

- Testosterone Levels: Normalized serum testosterone levels post-treatment.

- Oxidative Stress Reduction: Decreased markers of oxidative stress and inflammation .

Comparative Analysis with Similar Compounds

Cis-ent-Tadalafil shares structural similarities with other PDE5 inhibitors, which aids in understanding its unique properties.

| Compound Name | Description | Unique Features |

|---|---|---|

| Cis-ent-Tadalafil | Deuterated analog known for PDE5 inhibition | Enhanced stability due to deuterium |

| Tadalafil | Widely used PDE5 inhibitor for erectile dysfunction | Standard formulation without isotopic modification |

| Sildenafil | Another PDE5 inhibitor | Different chemical structure |

The incorporation of deuterium in cis-ent-Tadalafil not only enhances its pharmacokinetic profile but also provides a valuable tool for studying drug metabolism in various biological contexts .

Propriétés

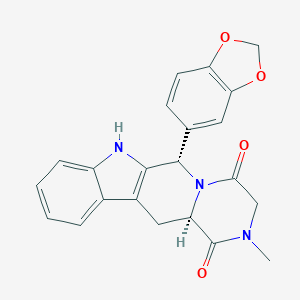

IUPAC Name |

(2S,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXKDUGGOYFFRN-IERDGZPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171596-28-4 | |

| Record name | Tadalafil, (6S ,12aR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TADALAFIL, (6S ,12AR)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGY23Z94HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.